molecular formula C10H12ClN3O B1379776 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride CAS No. 49837-96-9

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride

Cat. No. B1379776
CAS RN: 49837-96-9
M. Wt: 225.67 g/mol
InChI Key: UYHYOQLZHHWWTK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride (AMMPH) is a synthetic compound that is widely used in laboratory experiments, due to its wide range of biochemical and physiological effects. AMMPH has a variety of applications in scientific research, and is used in both in vitro and in vivo studies.

Scientific Research Applications

Novel Synthetic Approaches

The synthesis of 4-aminophthalazin-1(2H)-ones (APOs), a category that includes compounds similar to 4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride, has been a focus of research due to their biological activities. A study by Vlaar et al. (2013) introduced a palladium-catalyzed cross-coupling method with isocyanide insertion for synthesizing diversely substituted APOs, presenting a significant advancement over traditional methods by allowing for more regioselective introduction of substituents. This approach opens up possibilities for creating novel compounds with potential biological applications Vlaar et al., 2013.

Agricultural Applications

Li et al. (2006) explored the design and synthesis of novel phthalazin-1(2H)-one derivatives as acetohydroxyacid synthase (AHAS) inhibitors, highlighting their potential use as herbicidal agents. The synthesized compounds exhibited broad-spectrum and high herbicidal activities against various weeds, showcasing the agricultural applications of phthalazin-1(2H)-one derivatives Li et al., 2006.

Antimicrobial and Antifungal Applications

El-Wahab et al. (2011) reported the synthesis of 4-benzylphthalazin-1-ylamino derivatives, investigating their antimicrobial activities. Some compounds exhibited promising effects against Gram-positive and Gram-negative bacteria and fungi, indicating their potential as antimicrobial agents El-Wahab et al., 2011. Similarly, Derita et al. (2013) synthesized polysubstituted phthalazinone derivatives and tested them against pathogenic yeasts and filamentous fungi. One compound showed remarkable antifungal activity, suggesting the therapeutic potential of phthalazin-1(2H)-one derivatives in treating fungal infections Derita et al., 2013.

properties

IUPAC Name

4-(aminomethyl)-2-methylphthalazin-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-13-10(14)8-5-3-2-4-7(8)9(6-11)12-13;/h2-5H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHYOQLZHHWWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-2-methylphthalazin-1(2H)-one hydrochloride

CAS RN

49837-96-9
Record name 1(2H)-Phthalazinone, 4-(aminomethyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49837-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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